1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
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Overview
Description
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines
Preparation Methods
The synthesis of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 2-bromo-5-iodopyridine with a suitable amine under basic conditions to form the pyrrolopyridine core.
Chemical Reactions Analysis
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Comparison with Similar Compounds
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also have a bicyclic structure and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridines: These derivatives are potent inhibitors of FGFRs and have been studied for their anticancer properties.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones:
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-5-3-6-7(11)2-4-10-8(6)9;/h2-5H,1H3,(H2,9,10);1H |
InChI Key |
VSUPHMXLXWPLNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2N.Cl |
Origin of Product |
United States |
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